molecular formula C7H11N3OS B2366110 5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 1247898-75-4

5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2366110
CAS No.: 1247898-75-4
M. Wt: 185.25
InChI Key: VQNNABFORVKTGR-UHFFFAOYSA-N
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Description

5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • 5-substituted-1,3,4-thiadiazole-2-amines, which include variations of the core structure of 5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine, have been studied for their antiproliferative and antimicrobial properties. Some derivatives exhibited strong antimicrobial activity and cytotoxicity on cancer cell lines, suggesting potential as therapeutic agents in cancer treatment and infection control (Gür et al., 2020).

Noncovalent Interactions in Derivatives

  • Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, related to this compound, have revealed significant insights into the nature of noncovalent interactions. These interactions play a critical role in the molecular stability and potential biological applications of these compounds (El-Emam et al., 2020).

Antileishmanial Activity

  • Research on similar 1,3,4-thiadiazole derivatives has identified significant antileishmanial activity. This highlights the potential of such compounds, including this compound derivatives, in treating parasitic infections (Tahghighi et al., 2013).

Cholinesterase Inhibition

  • Certain 1,3,4-thiadiazole derivatives have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential uses in treating neurodegenerative diseases such as Alzheimer's (Pflégr et al., 2022).

Nematicidal and Antimicrobial Activity

  • Some 1,3,4-thiadiazole derivatives have shown promise in nematicidal and antimicrobial activities, indicating their potential use in agricultural pest control and as antimicrobial agents (Reddy et al., 2010).

Fluorescence Effects in Bioactive Compounds

  • Studies on related compounds have explored fluorescence effects in aqueous solutions, suggesting applications in molecular imaging and diagnostics (Matwijczuk et al., 2018).

Antioxidant and Anti-inflammatory Activities

  • Research on 5-styrylsulfonylmethyl-1,3,4-thiadiazol-2-amine derivatives demonstrated significant antioxidant and anti-inflammatory activities, pointing to potential therapeutic applications (Sravya et al., 2019).

Properties

IUPAC Name

5-(oxan-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-3-1-2-4-11-5/h5H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNNABFORVKTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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